

Technical Guide: (4-Bromo-2-fluorophenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-Bromo-2-fluorophenyl)hydrazine hydrochloride
Cat. No.:	B022223

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-Bromo-2-fluorophenyl)hydrazine hydrochloride**, a key intermediate in synthetic and medicinal chemistry. This document details its chemical and physical properties, a representative synthesis protocol, and its primary applications, with a focus on its role in the construction of bioactive heterocyclic scaffolds.

Chemical and Physical Properties

(4-Bromo-2-fluorophenyl)hydrazine hydrochloride is a substituted aromatic hydrazine that serves as a versatile building block in organic synthesis. The presence of both a bromine and a fluorine atom on the phenyl ring offers unique opportunities for chemical modification and for influencing the physicochemical properties of downstream molecules.

There are two CAS numbers frequently associated with this chemical structure, which can be a source of confusion. The information below clarifies the distinction:

- CAS Number 299440-17-8: This identifier corresponds to the free base, (4-Bromo-2-fluorophenyl)hydrazine.[1][2]

- CAS Number 502496-24-4: This is the correct CAS number for the hydrochloride salt, **(4-Bromo-2-fluorophenyl)hydrazine hydrochloride**.

For the purpose of this guide, we will focus on the hydrochloride salt (CAS: 502496-24-4).

Table 1: Chemical and Physical Properties of **(4-Bromo-2-fluorophenyl)hydrazine hydrochloride**

Property	Value	Source(s)
CAS Number	502496-24-4	
Molecular Formula	C ₆ H ₇ BrClFN ₂	
Molecular Weight	241.49 g/mol	
Synonyms	4-Bromo-2-fluorophenylhydrazine HCl, 1-(4-Bromo-2-fluorophenyl)hydrazine hydrochloride	
Appearance	White to off-white crystalline powder	
Purity	Typically ≥97%	
Storage Conditions	2-8°C, under inert atmosphere	

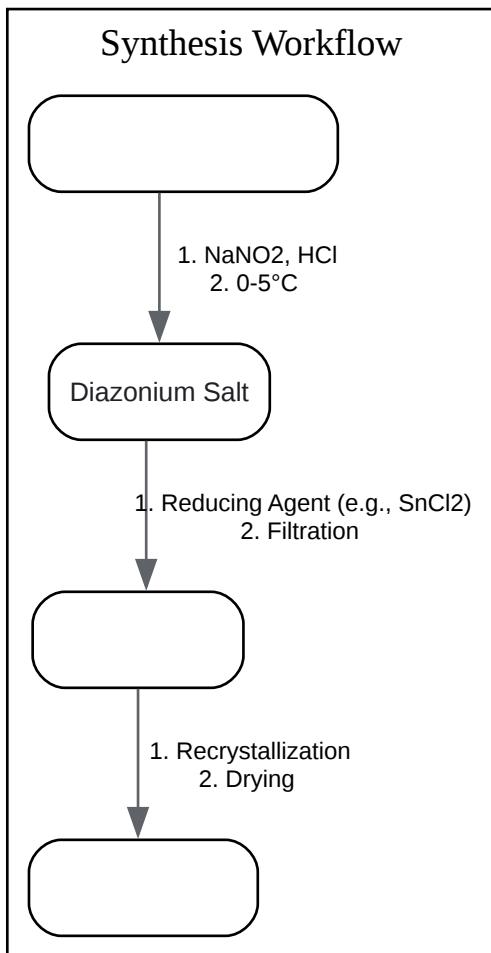
Synthesis

The synthesis of **(4-Bromo-2-fluorophenyl)hydrazine hydrochloride** typically follows a well-established route for the preparation of substituted phenylhydrazines from the corresponding anilines. The general two-step process involves:

- Diazotization of 4-bromo-2-fluoroaniline.
- Reduction of the resulting diazonium salt to the hydrazine, followed by salt formation.

While a specific protocol for this exact molecule is not readily available in public literature, the following experimental protocol is based on established methods for analogous compounds, such as the synthesis of 4-bromophenylhydrazine hydrochloride.[\[3\]](#)

Experimental Protocol: Synthesis of (4-Bromo-2-fluorophenyl)hydrazine hydrochloride


Step 1: Diazotization of 4-Bromo-2-fluoroaniline

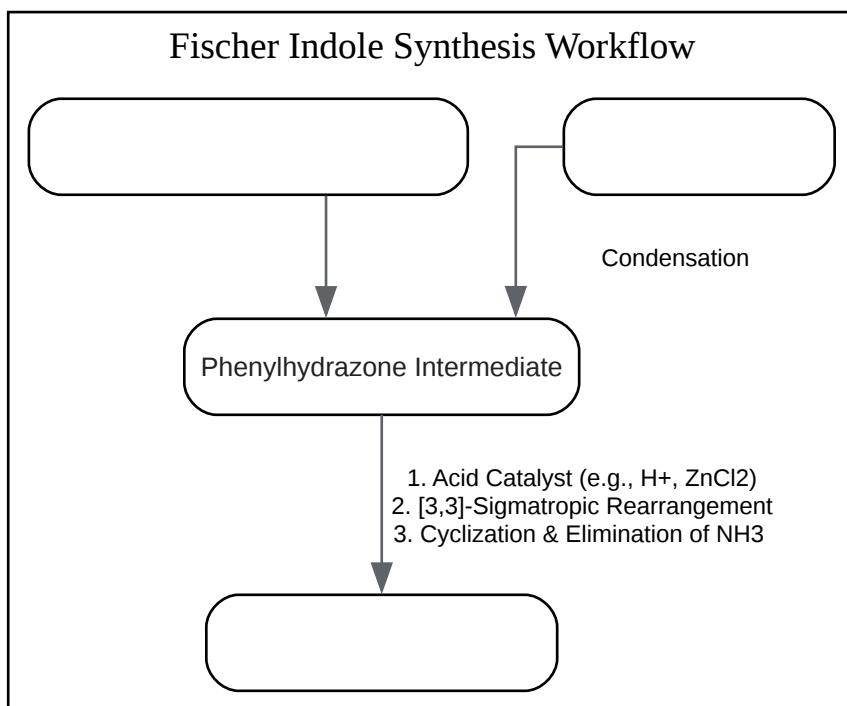
- In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-2-fluoroaniline in concentrated hydrochloric acid.
- Cool the mixture to 0-5°C using an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture is maintained between 0°C and 5°C.
- After the addition is complete, continue stirring the mixture at the same temperature for approximately 1-1.5 hours to ensure the complete formation of the diazonium salt solution.

Step 2: Reduction of the Diazonium Salt and Salt Formation

- In a separate reaction vessel, prepare a solution of a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid or sodium sulfite in water.
- Cool the reducing solution to 0-5°C.
- Slowly add the previously prepared cold diazonium salt solution to the reducing solution with vigorous stirring, while maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.
- The resulting precipitate of **(4-Bromo-2-fluorophenyl)hydrazine hydrochloride** is collected by filtration.

- The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture.
- The purified solid is then dried under vacuum to yield the final product.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **(4-Bromo-2-fluorophenyl)hydrazine hydrochloride**.

Applications in Drug Discovery and Development

The primary utility of **(4-Bromo-2-fluorophenyl)hydrazine hydrochloride** in drug discovery lies in its role as a precursor for the synthesis of indole derivatives via the Fischer indole synthesis.^{[4][5]} This reaction is a cornerstone of heterocyclic chemistry and is widely used to

prepare the indole core, which is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals.^[6]

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone, followed by a^{[4][4]}-sigmatropic rearrangement and subsequent cyclization to form the indole ring.^{[4][5]}

[Click to download full resolution via product page](#)

Caption: The role of **(4-Bromo-2-fluorophenyl)hydrazine hydrochloride** in the Fischer indole synthesis.

The bromine atom at the 4-position of the phenyl ring serves as a valuable synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents to modulate the biological activity of the final indole-containing molecule. The fluorine atom at the 2-position can enhance metabolic stability, improve binding affinity to target proteins, and modify the lipophilicity of the molecule, all of which are desirable properties in drug candidates.

Biological Activity of Related Compounds

While specific biological activity data for **(4-Bromo-2-fluorophenyl)hydrazine hydrochloride** is not widely reported, the broader class of substituted phenylhydrazines and their derivatives, particularly N'-phenylhydrazides, have been shown to exhibit a range of biological activities.

These include:

- Antifungal activity: Several studies have demonstrated the potential of phenylhydrazide derivatives as antifungal agents against various fungal strains, including *Candida albicans*.^[7] ^[8]
- Antimicrobial activity: Phenylhydrazone derivatives have been investigated for their antibacterial and antifungal properties.^[9]
- Other activities: Various hydrazide-containing compounds have been reported to possess antiviral, antioxidant, and anticancer effects.^[7]

These findings suggest that the indole derivatives synthesized from **(4-Bromo-2-fluorophenyl)hydrazine hydrochloride** could be promising candidates for screening in various drug discovery programs, particularly in the development of novel anti-infective and anticancer agents.

Conclusion

(4-Bromo-2-fluorophenyl)hydrazine hydrochloride is a valuable and versatile building block for organic synthesis, particularly for the construction of complex indole scaffolds through the Fischer indole synthesis. Its unique substitution pattern provides chemists with the tools to fine-tune the properties of target molecules for applications in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-BROMO-2-FLUOROPHENYL)HYDRAZINE HYDROCHLORIDE | 299440-17-8 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: (4-Bromo-2-fluorophenyl)hydrazine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022223#4-bromo-2-fluorophenyl-hydrazine-hydrochloride-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com